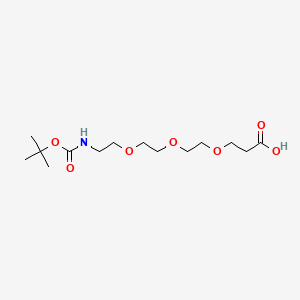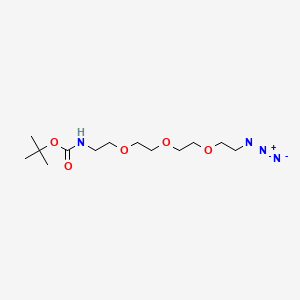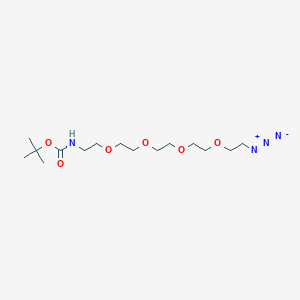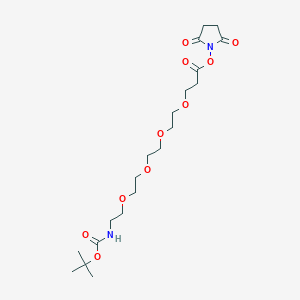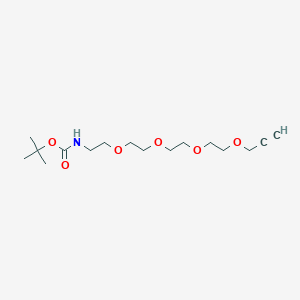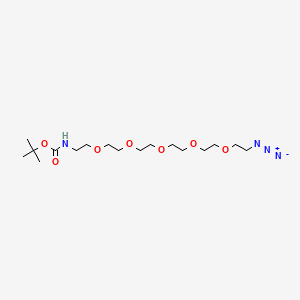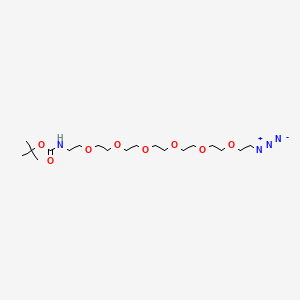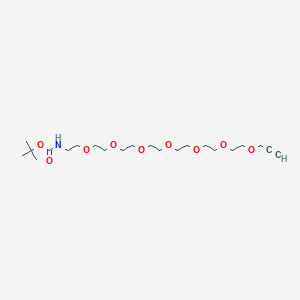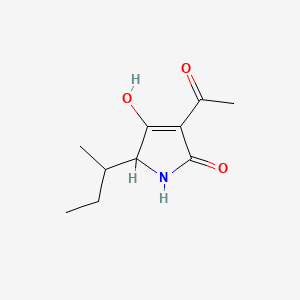
Tenuazonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenuazonic acid (TA) is a mycotoxin produced by Alternaria species . It is a powerful eukaryotic protein synthesis inhibitor . It is a tetrameric acid that is ubiquitous in biological environments and prevents the release of newly synthesized protein from the ribosome .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a large-scale synthesis of isotopically labeled 13C2-Tenuazonic Acid was described, which also included the development of a Rapid HPLC-MS/MS Method for the Analysis of this compound in Tomato and Pepper Products .Molecular Structure Analysis
This compound has a molecular formula of C10H15NO3 . Its structure includes a five-membered heterocyclic ring with an amide function . The structure and tautomerism of this compound have been studied using computational and spectroscopic approaches .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used as a scaffold for the synthesis of new derivatives, including tenuazonic-donepezil hybrids . The compound has also been studied for its inhibitory properties in photosystem II, blocking the flow of electrons .Physical And Chemical Properties Analysis
This compound has a molecular weight of 197.23 g/mol . It is a white crystalline powder . The compound is very soluble in organic solvents .Scientific Research Applications
Adsorption in Food and Feed Samples : Tenuazonic acid is a natural contaminant in food and feed. Studies have focused on its adsorption from citrus juice using inactivated lactic acid bacteria (LAB), showing significant reduction in contaminated fruit juice (Liu et al., 2018).
Synthesis and Detection in Food Products : Efficient, economical large-scale synthesis of isotopically labeled this compound has been developed. This aids in the reliable and quick determination of this compound in food products like tomato and pepper using HPLC-MS/MS (Lohrey et al., 2013).
Antiviral and Antibacterial Properties : this compound has been identified for its antiviral activity against viruses like measles and its antibacterial properties (Miller et al., 1963).
Phytotoxicity and Plant Defense : Its role in inhibiting plant growth and inducing plant defense reactions has been explored. Structural studies have helped understand its optimal structure for phytotoxicity (Lebrun et al., 1988).
Inhibition of Photosynthesis in Plants : this compound inhibits the activity of photosystem II (PSII) in plants, affecting electron transport and representing a class of PSII inhibitors (Chen et al., 2008).
Cancer Research : It has shown inhibitory effects in mouse skin tumor promotion, suggesting potential applications in cancer research (Antony et al., 1991).
Biosynthesis by Fungi : The biosynthesis of this compound by a unique non-ribosomal peptide synthetase and polyketide synthase hybrid enzyme in fungi has been detailed (Yun et al., 2015).
Herbicidal Potential : Its use as a potential herbicide due to its phytotoxic activity and mode of action has been explored in recent studies (Chen & Qiang, 2017).
Effect on Plant Cells and Seedlings : Biological and biochemical studies have shown its stunting effect on the growth of various plants and its impact on protein and nucleic acid synthesis in plant cells (Umetsu et al., 1974).
Medical Applications : It has been identified as potentially active against Mycobacterium tuberculosis, indicating its potential in medical applications (Sonaimuthu et al., 2011).
Environmental Degradation Studies : Investigations into the degradation of this compound in soil under various conditions have been conducted to understand its environmental impact (Sheng, 2007).
Mechanism of Action
Tenuazonic acid (TeA) is a potent mycotoxin produced by Alternaria species . It has been studied extensively due to its high toxicity and its presence in a variety of biological environments .
Target of Action
TeA primarily targets Photosystem II (PSII) and eukaryotic protein synthesis . In PSII, it blocks the flow of electrons from Q A to Q B . It also prevents the release of newly synthesized protein from the ribosome .
Mode of Action
TeA binds to the Q B site in PSII, preventing Q A from transferring its electrons to Q B . This results in a halt in electron transfer, leading to decreased photosynthesis . As a powerful eukaryotic protein synthesis inhibitor, TeA prevents the release of newly synthesized protein from the ribosome .
Biochemical Pathways
The primary biochemical pathway affected by TeA is photosynthesis, specifically the electron transport chain in PSII . By blocking electron flow from Q A to Q B, TeA disrupts the normal functioning of PSII, leading to decreased photosynthesis .
Pharmacokinetics
Given its ubiquity in biological environments and its potent toxicity, it is likely that tea has significant bioavailability .
Result of Action
The inhibition of photosynthesis and protein synthesis by TeA can lead to a variety of effects. These include hemorrhages in several organs, suppression in weight gain, and reduction in feed efficiency in animals . It has also been associated with esophageal cancer in human populations at risk of high exposure to TeA .
Action Environment
TeA is produced by Alternaria species, which commonly infect a variety of agricultural products, fruits, and vegetables . The production of mycotoxins by Alternaria is favored in a moist environment . Thus, environmental factors such as humidity and temperature can influence the action, efficacy, and stability of TeA .
Safety and Hazards
Future Directions
Tenuazonic acid has been identified as a potential multi-target ligand with anti-cholinesterase, anti-amyloidogenic, and antioxidant activities . This has led to the synthesis and evaluation of new derivatives, including tenuazonic-donepezil hybrids . The compound has also been studied for its effects on the immune and physiological reactions in Galleria mellonella larvae . These studies indicate that this compound could be an interesting building block in the search for innovative multi-functional anti-neurodegenerative drugs .
Biochemical Analysis
Biochemical Properties
Tenuazonic acid plays an inhibitory role in photosystem II (PSII) by blocking the flow of electrons from Q A to Q B . It binds to the Q B site, preventing Q A from transferring its electrons to Q B . This results in decreased photosynthesis in vivo .
Cellular Effects
This compound has been found to induce enhanced toxic effects and more severe oxidative stress in Caco-2 cells . It affects lipid and amino acid metabolisms and PI3K/AKT/FOXO signaling pathways . In Galleria mellonella larvae, it led to a substantial delay of larval growth, apoptosis-like changes in midgut cells, and an increase in midgut bacterial load .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting eukaryotic protein synthesis . It prevents the release of newly synthesized protein from the ribosome . It also binds to the Q B site in photosystem II, blocking the flow of electrons from Q A to Q B .
Temporal Effects in Laboratory Settings
It has been reported that the co-exposure of this compound and patulin can induce enhanced toxic effects and more severe oxidative stress .
Dosage Effects in Animal Models
This compound has been reported to cause haemorrhages in several organs, suppression in weight gain and reduction in feed efficiency in animals . After oral administration, the half-lethal dose (LD 50) for rats and mice varies within 81–225 mg/kg of body weight .
Metabolic Pathways
It has been reported that this compound affects lipid and amino acid metabolisms .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tenuazonic acid involves the condensation of acetylacetone with 3-aminocrotonic acid followed by cyclization and oxidation.", "Starting Materials": [ "Acetylacetone", "3-aminocrotonic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 3-aminocrotonic acid in ethanol and add sodium hydroxide to adjust the pH to 8-9.", "Step 2: Add acetylacetone to the solution and heat the mixture at 60-70°C for 2-3 hours.", "Step 3: Cool the reaction mixture and acidify with hydrochloric acid to pH 2-3.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution and purify the product by column chromatography using a silica gel column and eluting with a mixture of ethyl acetate and hexane.", "Step 6: Cyclize the purified product by heating it with concentrated hydrochloric acid at 100°C for 2-3 hours.", "Step 7: Oxidize the cyclized product by adding potassium permanganate to the solution and stirring at room temperature for 2-3 hours.", "Step 8: Neutralize the solution with sodium bisulfite and extract the product with ethyl acetate.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution to obtain the final product, Tenuazonic acid." ] } | |
| 610-88-8 | |
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2S)-4-acetyl-2-[(2S)-butan-2-yl]-3-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,13H,4H2,1-3H3,(H,11,14)/t5-,8-/m0/s1 |
InChI Key |
CEIZFXOZIQNICU-XNCJUZBTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)O |
SMILES |
CCC(C)C1C(=C(C(=O)N1)C(=O)C)O |
Canonical SMILES |
CCC(C)C1C(=C(C(=O)N1)C(=O)C)O |
Appearance |
Solid powder |
melting_point |
74 - 75.5 °C |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Tenuazonic acid; L-Tenuazonic acid; |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of tenuazonic acid?
A1: this compound is represented by the molecular formula C10H13NO3 and has a molecular weight of 195.22 g/mol. []
Q2: How is the structure of this compound confirmed?
A2: Various spectroscopic techniques, including 1H-NMR, IR spectroscopy, and mass spectrometry, are employed to characterize and confirm the structure of this compound. [] Additionally, the copper salt of this compound has been studied using mass spectrometry to elucidate its fragmentation patterns. []
Q3: Are there different stereochemical forms of this compound, and do they impact its activity?
A3: Yes, this compound exists as stereoisomers, and their stereochemistry influences their biological activities. The purity of these isomers can be assessed using NMR spectra. []
Q4: What are the stability characteristics of this compound in different environments?
A4: this compound degrades through deacetylation and epimerization when stored in aqueous solutions. Notably, its primary degradation product, deacetyl this compound, exhibits lower stability than the parent compound in beverage matrices. []
Q5: How does this compound affect plant cells?
A5: this compound demonstrates phytotoxic effects, impacting plant growth and cellular processes. It inhibits protein and nucleic acid synthesis in plant cells by disrupting the incorporation of 14C-leucine into the protein fraction and 14C-adenine into the nucleic acid fraction. This inhibition is not solely due to impaired uptake but involves intrinsic disruption of these synthetic pathways. []
Q6: Does this compound have specific effects on plant cell structures?
A6: Research shows that this compound, unlike the host-specific toxin AK-toxin, does not induce characteristic invaginations of the plasma membrane in plant cells. Instead, it causes general ultrastructural disruption in both susceptible and resistant plant cultivars, affecting cellular organelles non-selectively. This suggests that this compound may act on multiple cellular membranes, leading to broad cellular damage. []
Q7: What analytical techniques are commonly used to detect and quantify this compound in food and feed samples?
A7: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used to determine this compound levels in various matrices. [, , , , ] Additionally, stable isotope dilution assays (SIDA) employing isotopically labelled this compound as an internal standard have been developed, offering high accuracy and sensitivity. [, ]
Q8: Are there rapid screening methods for this compound contamination?
A8: Yes, enzyme immunoassays (EIA) have been developed for the rapid detection of this compound in food products like apple juice and tomato products. [] These EIAs provide a faster and cost-effective alternative to chromatographic techniques for initial screening purposes.
Q9: How is this compound extracted from complex matrices like food samples?
A9: Various extraction techniques are employed, including:
Q10: What are the challenges associated with the analysis of this compound?
A10: One of the challenges is the presence of its isomer, allo-tenuazonic acid, which often co-elutes with this compound in chromatographic separations, making accurate quantification challenging. [] Additionally, this compound's instability during storage and processing can lead to underestimation of its true levels in food and feed samples. []
Q11: What types of food and feed products are commonly contaminated with this compound?
A11: this compound has been detected in various food commodities, including:
Q12: What factors contribute to this compound contamination in food and feed?
A12: Contamination is primarily influenced by:
Q13: What is the significance of monitoring this compound levels in food and feed?
A13: Monitoring is crucial for:
Q14: How is this compound synthesized in Alternaria species?
A14: The biosynthesis of this compound is a complex process involving multiple enzymatic steps. The key enzyme involved is this compound synthetase 1 (TAS1), a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) enzyme. []
Q15: What is unique about the ketosynthase (KS) domain of TAS1?
A15: Unlike typical dimeric KS domains in PKSs, the terminal KS domain in TAS1 functions as a monomer and catalyzes substrate cyclization instead of chain extension. This domain exhibits promiscuity towards aminoacyl substrates, and its substrate specificity can be further enhanced by specific amino acid substitutions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


